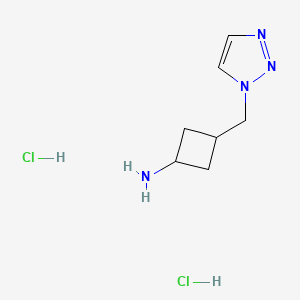

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-7-3-6(4-7)5-11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIOTHBFKAPWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CN2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The cyclobutanamine derivative can be synthesized by reacting cyclobutanone with hydrazine to form cyclobutanone hydrazone, followed by reduction to cyclobutanamine. The final step involves the reaction of cyclobutanamine with an azide to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-triazole derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a biochemical probe.

Industry: The compound is used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The cyclobutanamine moiety can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound is compared below with three analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Observations

Regioisomeric Triazole Variants :

- The 1,2,3-triazole in the target compound provides distinct electronic and steric properties compared to 1,2,4-triazole derivatives (e.g., 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride). The 1,2,3-triazole’s hydrogen-bonding capability enhances interactions with biological targets, whereas 1,2,4-triazoles are more lipophilic, favoring agrochemical applications .

For example, estradiol derivatives prioritize selective hormone receptor targeting, while fluorinated chains (Compound 16) focus on hydrophobicity for material stability .

Salt Form and Solubility: Dihydrochloride salts (target compound and estradiol analog) exhibit superior solubility in polar solvents compared to monohydrochloride derivatives, critical for in vivo bioavailability .

Biologische Aktivität

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a compound characterized by its unique structural features, combining a triazole moiety with a cyclobutane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C7H12N4·2ClH

- Molecular Weight : 225.12 g/mol

- CAS Number : 2230803-24-2

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click" chemistry method that facilitates the formation of the triazole ring. Subsequent reactions such as nucleophilic substitution or reductive amination introduce the cyclobutanamine component .

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a study evaluating various triazole derivatives found that certain compounds could effectively inhibit the growth of human cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase .

Case Study:

A specific derivative structurally related to our compound was tested against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). The study demonstrated that these compounds could significantly reduce cell viability, with IC50 values indicating potent activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 23 | MCF-7 | 5.2 | Apoptosis induction |

| Compound 23 | SW480 | 4.8 | G2/M arrest |

| Compound 23 | A549 | 6.0 | Apoptosis induction |

Antimicrobial Activity

The triazole moiety is also known for its antifungal and antibacterial properties. Research into similar compounds has shown that they can inhibit the growth of various pathogens, including fungi and bacteria. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.

Research Findings:

A study focused on triazole derivatives indicated that they exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 µg/mL depending on the specific strain tested.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 4 | Bactericidal |

| S. aureus | 8 | Bacteriostatic |

| C. albicans | 16 | Fungistatic |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Triazole derivatives often act as inhibitors of enzymes involved in nucleic acid synthesis.

- Cell Membrane Disruption : The lipophilicity of the cyclobutane ring may facilitate membrane penetration, leading to increased permeability and cell death.

- Apoptotic Pathways : Compounds have been shown to activate caspases and other apoptotic markers in cancer cells.

Q & A

Q. Table 1. Example Synthesis Parameters (Adapted from Triazole Analogues)

| Parameter | Optimal Range | Reference Method |

|---|---|---|

| Catalyst (CuI) | 5–10 mol% | CuAAC protocol |

| Reaction Temperature | 50–60°C | Thermal stability |

| Purification Solvent | Ethyl acetate/hexane | Chromatography |

(Basic) Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?

Answer:

- ¹H/¹³C NMR : Assign peaks to verify triazole (δ ~7.9–8.1 ppm) and cyclobutane protons (δ ~2.5–3.5 ppm). Compare with reference spectra of analogous triazole derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching theoretical values.

- Elemental Analysis : Validate stoichiometry (e.g., Cl⁻ content via ion chromatography).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

(Basic) What safety protocols are mandatory during handling and disposal?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas liberation).

- Waste Management : Segregate halogenated waste for incineration by licensed facilities to avoid environmental contamination .

(Advanced) How can multi-variable experimental designs evaluate pharmacological activity across biological models?

Answer:

Adopt a split-plot design to manage hierarchical variables:

- Primary Variables : Compound concentration, exposure time.

- Secondary Variables : Cell lines (e.g., HEK293 vs. HeLa) or animal models.

- Replication : Use 4–6 replicates per condition to account for biological variability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify dose-response trends and model interactions .

(Advanced) What methodologies assess the compound’s environmental fate and ecological risks?

Answer:

Follow Project INCHEMBIOL’s framework :

- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 5–9 buffers at 25°C).

- Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algal growth inhibition tests (OECD 201).

(Advanced) How to resolve contradictions in bioactivity data across independent studies?

Answer:

- Meta-Analysis : Normalize data using Z-scores and assess heterogeneity via I² statistics .

- Methodological Audit : Compare assay conditions (e.g., cell passage number, serum batch effects).

- Orthogonal Validation : Replicate key findings with alternative assays (e.g., SPR binding vs. functional cAMP assays) .

(Advanced) What experimental strategies evaluate the compound’s stability under physiological and storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation products via LC-MS .

- Buffer Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.

- Long-Term Storage : Assess lyophilized vs. solution stability at –20°C and 4°C over 6–12 months .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications : Synthesize analogues with varied triazole substituents (e.g., aryl vs. alkyl groups) and cyclobutane ring functionalization (e.g., fluorine substitution) .

- Biological Profiling : Test analogues in target-specific assays (e.g., receptor binding, enzyme inhibition).

- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.